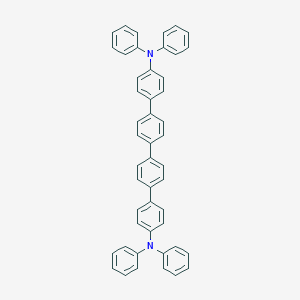
DPQP
Vue d'ensemble
Description
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine is a complex organic compound known for its unique structural properties and applications in various fields
Applications De Recherche Scientifique
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of conjugated microporous polymers for gas adsorption and chemosensors.
Medicine: Investigated for use in drug delivery systems and as a component in bio-compatible materials.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine typically involves a series of Friedel-Crafts polymerization reactions. One common method includes the reaction between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine . The reaction conditions often require a catalyst such as aluminum chloride and are conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale polymerization reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cation radicals, which are useful in photocatalytic processes.
Reduction: Reduction reactions can revert the oxidized form back to the original compound.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and other halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Friedel-Crafts catalysts like aluminum chloride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can produce iodine-doped polymers with enhanced electronic properties .
Mécanisme D'action
The mechanism by which N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine exerts its effects is primarily through its highly conjugated structure, which allows for efficient charge transfer and interaction with various molecular targets. The compound’s electron-rich nature facilitates its role in redox reactions and its ability to form stable cation radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Known for its use as a redox mediator in biochemical assays.
1,3,5-Tris(diphenylamino)benzene: Another highly conjugated compound used in similar applications.
Uniqueness
N,N,N’,N’-Tetraphenyl[1,1’:4’,1’‘:4’‘,1’‘’-quaterphenyl]-4,4’‘’-diamine stands out due to its extended conjugation and higher stability, making it particularly suitable for applications in advanced materials and electronic devices .
Propriétés
IUPAC Name |
N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N2/c1-5-13-43(14-6-1)49(44-15-7-2-8-16-44)47-33-29-41(30-34-47)39-25-21-37(22-26-39)38-23-27-40(28-24-38)42-31-35-48(36-32-42)50(45-17-9-3-10-18-45)46-19-11-4-12-20-46/h1-36H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJSBXRAPLBNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


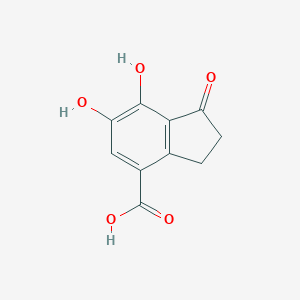


![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
![Methyl 3-oxo-2-azabicyclo[2.2.0]hex-5-ene-6-carboxylate](/img/structure/B114529.png)
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)

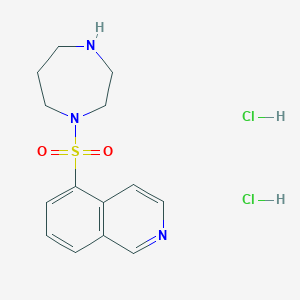

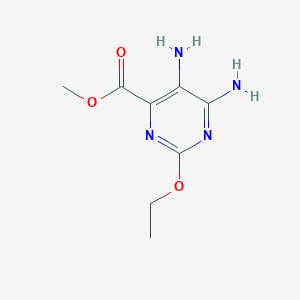

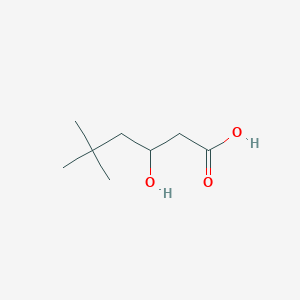
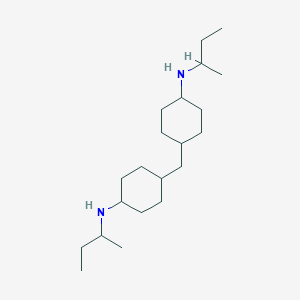
![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)
